molecular formula C14H19BrN2O B4928550 1-(2-bromobenzoyl)-4-propylpiperazine

1-(2-bromobenzoyl)-4-propylpiperazine

Cat. No.: B4928550
M. Wt: 311.22 g/mol
InChI Key: TZBRCTPRNKEHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzoyl)-4-propylpiperazine is a piperazine derivative characterized by a 2-bromobenzoyl group attached to one nitrogen atom and a propyl group on the other nitrogen of the piperazine ring.

Properties

IUPAC Name

(2-bromophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRCTPRNKEHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Parameters of Comparable Compounds

Compound Name R1 Substituent R2 Substituent Molecular Formula Melting Point (°C) Key Features Reference
1-(2-Bromobenzoyl)-4-propylpiperazine 2-Bromobenzoyl Propyl C14H17BrN2O Not reported High lipophilicity, structural analog [3], [7]
1-(2-Bromobenzoyl)-4-(4-methoxyphenyl)piperazine (IV) 2-Bromobenzoyl 4-Methoxyphenyl C18H19BrN2O2 Not reported Hydrogen-bonded sheets
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (10) 2-Bromobenzoyl 4-Fluorobenzyl C18H18BrFN2O 86–87 Kinase inhibitor candidate
1-(4-Bromophenylsulfonyl)-4-propylpiperazine 4-Bromophenylsulfonyl Propyl C13H19BrN2O2S Not reported Industrial applications

Research Findings and Implications

  • Structural Insights : Ortho-substituted bromine in the target compound may hinder rotational freedom, stabilizing specific conformations for receptor binding .
  • Therapeutic Potential: Propyl-substituted piperazines are explored in drug discovery for conditions requiring CNS penetration (e.g., antipsychotics) .
  • Comparative Bioactivity : While the target compound’s bioactivity is unreported, analogs like compound 10 () show kinase inhibition, suggesting possible shared mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.